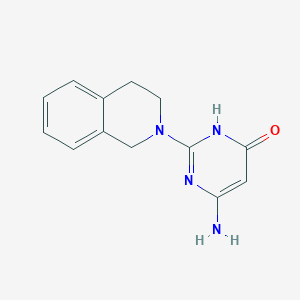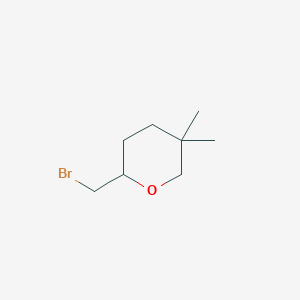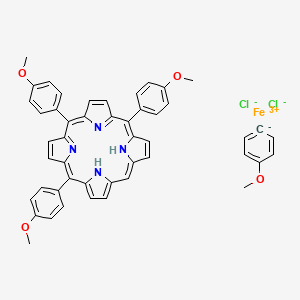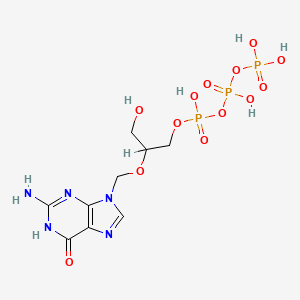
Triphosphate de ganciclovir
Vue d'ensemble
Description
Le ganciclovir triphosphate est un composé antiviral puissant principalement utilisé dans le traitement des infections à cytomégalovirus (CMV). Il s’agit d’un analogue acyclique de la guanosine nucléosidique et il est connu pour sa capacité à inhiber la synthèse de l’ADN viral. Ce composé est particulièrement efficace chez les patients immunodéprimés, tels que ceux atteints du SIDA ou ceux qui ont subi une transplantation d’organe .
Applications De Recherche Scientifique
Ganciclovir triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with viral enzymes.
Biology: It is employed in studies involving viral replication and the mechanisms of antiviral resistance.
Medicine: Ganciclovir triphosphate is crucial in the treatment of CMV infections, particularly in immunocompromised patients.
Mécanisme D'action
Le ganciclovir triphosphate exerce ses effets antiviraux en inhibant la synthèse de l’ADN viral. Une fois à l’intérieur de la cellule, le ganciclovir est phosphorylé en sa forme triphosphate. Le ganciclovir triphosphate entre alors en compétition avec la désoxyguanosine triphosphate pour l’incorporation dans l’ADN viral. Cette incorporation entraîne la terminaison de l’élongation de la chaîne d’ADN, stoppant efficacement la réplication virale .
Composés similaires :
Acyclovir : Un autre analogue nucléosidique utilisé pour traiter les infections à virus herpès simplex.
Valganciclovir : Une prodrogue orale du ganciclovir qui est rapidement convertie en ganciclovir dans l’organisme.
Foscarnet : Un analogue du pyrophosphate qui inhibe la polymérase de l’ADN viral.
Cidofovir : Un analogue nucléotidique qui inhibe la polymérase de l’ADN viral.
Unicité du ganciclovir triphosphate : Le ganciclovir triphosphate est unique par sa grande spécificité pour la polymérase de l’ADN viral et sa capacité à s’accumuler dans les cellules infectées à des concentrations beaucoup plus élevées que dans les cellules non infectées. Ceci le rend particulièrement efficace pour cibler les infections à CMV .
Analyse Biochimique
Biochemical Properties
Ganciclovir triphosphate plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase. It is initially phosphorylated to ganciclovir monophosphate by viral thymidine kinase, followed by further phosphorylation to ganciclovir diphosphate and finally to ganciclovir triphosphate by cellular kinases . Ganciclovir triphosphate interacts with viral DNA polymerase, competitively inhibiting the incorporation of deoxyguanosine triphosphate into viral DNA, leading to the formation of defective DNA strands .
Cellular Effects
Ganciclovir triphosphate exerts significant effects on various types of cells and cellular processes. It inhibits viral replication by incorporating into viral DNA, causing premature chain termination . This action disrupts the viral machinery required for replication and spread. Additionally, ganciclovir triphosphate can induce apoptosis in infected cells by interfering with DNA synthesis . It also affects cell signaling pathways and gene expression by inhibiting the activity of viral DNA polymerase .
Molecular Mechanism
The molecular mechanism of ganciclovir triphosphate involves its incorporation into viral DNA, where it acts as a chain terminator. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into the growing DNA strand by viral DNA polymerase . Once incorporated, it prevents further elongation of the DNA chain, effectively halting viral replication. This mechanism is highly selective for viral DNA polymerase, minimizing effects on host cellular DNA polymerases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganciclovir triphosphate have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ganciclovir triphosphate maintains its antiviral activity for several months when stored properly. Prolonged exposure to light and heat can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of ganciclovir triphosphate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces viral load . At higher doses, ganciclovir triphosphate can cause toxic effects, including bone marrow suppression and renal toxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Ganciclovir triphosphate is involved in several metabolic pathways. It is initially phosphorylated by viral thymidine kinase to form ganciclovir monophosphate, which is then further phosphorylated by cellular kinases to form ganciclovir diphosphate and ganciclovir triphosphate . These phosphorylation steps are crucial for the activation of ganciclovir and its incorporation into viral DNA . The compound is primarily eliminated through renal excretion .
Transport and Distribution
Ganciclovir triphosphate is transported and distributed within cells and tissues through various mechanisms. It relies on cellular transporters to enter infected cells, where it undergoes phosphorylation to its active form . The distribution of ganciclovir triphosphate within tissues is influenced by its ability to cross cell membranes and accumulate in infected cells . This selective accumulation enhances its antiviral efficacy while minimizing effects on uninfected cells .
Subcellular Localization
The subcellular localization of ganciclovir triphosphate is primarily within the nucleus, where it exerts its antiviral effects by inhibiting viral DNA synthesis . The compound is directed to the nucleus through its interaction with viral DNA polymerase and other nuclear proteins . This localization is essential for its activity, as it allows ganciclovir triphosphate to directly interfere with viral replication processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le ganciclovir triphosphate est synthétisé par une série de réactions de phosphorylation. Initialement, le ganciclovir est phosphorylé en ganciclovir monophosphate par une kinase virale codée par le gène CMV UL97. Ceci est suivi d’une phosphorylation supplémentaire par des kinases cellulaires pour former le ganciclovir diphosphate et finalement le ganciclovir triphosphate .
Méthodes de production industrielle : La production industrielle de ganciclovir triphosphate implique l’utilisation de kinases virales recombinantes et de kinases cellulaires pour réaliser les étapes de phosphorylation nécessaires. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le ganciclovir triphosphate subit principalement des réactions de phosphorylation. Il ne subit généralement pas d’oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques .
Réactifs et conditions courants : La phosphorylation du ganciclovir en sa forme triphosphate implique l’utilisation de kinases virales et cellulaires. Les conditions de réaction sont généralement douces, impliquant un pH et une température physiologiques .
Principaux produits : Le principal produit de ces réactions est le ganciclovir triphosphate, qui est l’agent antiviral actif .
4. Applications de la recherche scientifique
Le ganciclovir triphosphate a une large gamme d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Valganciclovir: An oral prodrug of ganciclovir that is rapidly converted to ganciclovir in the body.
Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase.
Cidofovir: A nucleotide analog that inhibits viral DNA polymerase.
Uniqueness of Ganciclovir Triphosphate: Ganciclovir triphosphate is unique in its high specificity for viral DNA polymerase and its ability to accumulate in infected cells at much higher concentrations than in uninfected cells. This makes it particularly effective in targeting CMV infections .
Propriétés
IUPAC Name |
[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABDJMYPMAQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86761-38-8 | |
| Record name | Ganciclovir triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GANCICLOVIR TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ganciclovir triphosphate and what are its downstream effects?
A1: Ganciclovir triphosphate (GCV-TP) is the active metabolite of Ganciclovir, a nucleoside analog primarily used against cytomegalovirus (CMV) infections. GCV-TP exerts its antiviral activity by acting as a competitive inhibitor of viral DNA polymerase. [] Specifically, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. [, ] Once incorporated, GCV-TP acts as a non-obligate chain terminator, meaning it can allow for the addition of a few more nucleotides before halting further DNA synthesis. [, , ] This ultimately leads to the inhibition of viral DNA replication and subsequent cell death. [, , ]
Q2: How is the structure of Ganciclovir triphosphate characterized?
A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some structural information. As a triphosphate, Ganciclovir triphosphate consists of the Ganciclovir nucleoside analog attached to three phosphate groups. Its molecular formula is C12H18N5O8P3, and its molecular weight is 443.2 g/mol. [] Detailed spectroscopic characterization might involve techniques like nuclear magnetic resonance (NMR) and mass spectrometry. []
Q3: How does Ganciclovir triphosphate interact with human DNA polymerases?
A3: Interestingly, while GCV-TP primarily targets viral DNA polymerases, studies show it can also interact with human DNA polymerases, albeit with lower affinity. [, ] This interaction also involves competitive inhibition with dGTP, although the inhibition constant for human polymerase alpha is significantly higher than for the viral polymerase. [] This difference in affinity likely contributes to the antiviral selectivity of GCV-TP. []
Q4: What are the implications of Ganciclovir triphosphate accumulation in bystander cells?
A5: Studies have shown that GCV-TP can be transferred from HSV-TK-expressing cells to neighboring bystander cells lacking the viral kinase. [] This transfer is facilitated by gap junctions and leads to significant GCV-TP accumulation in bystander cells, ultimately inducing cytotoxicity. [, ] The extent of bystander cell killing depends on factors like the ratio of HSV-TK-expressing to bystander cells and the GCV concentration. [] This "bystander effect" can be advantageous in cancer therapy, enhancing the overall antitumor efficacy of GCV-based treatments. [, ]
Q5: How is Ganciclovir triphosphate prepared and isolated for research purposes?
A6: A common method for producing GCV-TP involves using murine cells transduced with the HSV-TK gene. [] These cells are exposed to Ganciclovir, which they then metabolize into GCV-TP. [] The optimal intracellular GCV-TP yield is achieved after exposing these cells to a specific Ganciclovir concentration for a defined period. [] The isolation process involves methanolic extraction followed by anion-exchange chromatography to purify the GCV-TP. [] Mass spectrometry and enzymatic degradation are then used to confirm the structure of the purified product. []
Q6: How is the biological activity of synthesized Ganciclovir triphosphate confirmed?
A7: The biological activity of purified GCV-TP is often confirmed through competitive inhibition experiments using purified human DNA polymerase alpha and HSV DNA polymerase. [] These experiments demonstrate GCV-TP’s preferential inhibition of the viral polymerase, aligning with its known antiviral properties. []
Q7: How does resistance to Ganciclovir emerge, and what is the role of viral DNA polymerase mutations?
A9: Resistance to Ganciclovir is a significant clinical concern, often arising from mutations in the viral DNA polymerase, specifically within the UL97 gene encoding the viral kinase responsible for Ganciclovir phosphorylation. [, , ] These mutations can either reduce the binding affinity of GCV-TP to the viral polymerase or enhance the enzyme's ability to excise incorporated GCV, ultimately diminishing its efficacy. [] One specific mutation, A987G, located in the conserved motif V of the HCMV DNA polymerase, doesn't affect GCV-TP incorporation but increases the rate of extension for GCV-containing DNA primers, effectively overcoming chain termination. []
Q8: How do genetically engineered human neural stem cells offer a novel therapeutic approach for spinal cord gliomas?
A10: In a preclinical study, researchers engineered human neural stem cells to express both cytosine deaminase (CD) and HSV-TK genes. [] These engineered cells, when injected into a rat model of intramedullary spinal cord glioma (ISCG), exhibited a significant therapeutic effect. [] The expressed CD converts 5-fluorocytosine (5-FC) into the cytotoxic 5-fluorouracil, while HSV-TK converts Ganciclovir into GCV-TP, leading to a combined antitumor effect. [] This approach, involving dual gene-engineered human neural stem cells, showed promise in prolonging survival and improving autonomic function in the rat ISCG model, highlighting its potential for clinical translation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
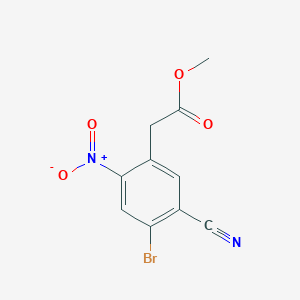
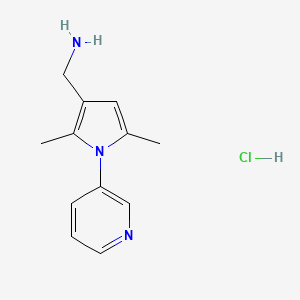

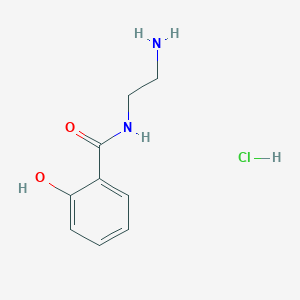


![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)


